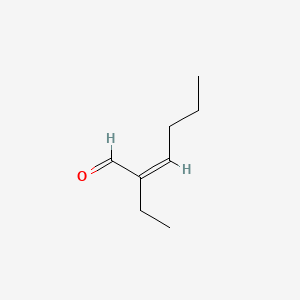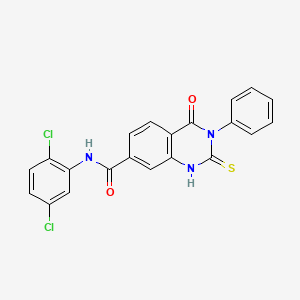![molecular formula C10H14IN3O5 B12094876 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona: es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, un grupo hidroxilo, un grupo hidroximetilo, un grupo metoxi y una porción de yodopirimidinona. Su fórmula molecular es C9H12IN3O4, y tiene un peso molecular de 353,12 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona generalmente implica múltiples pasos, incluida la formación del anillo de pirimidinona y la introducción del átomo de yodo. Un método común implica la reacción de un precursor de pirimidina adecuado con yodo en presencia de un agente oxidante. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan los residuos y el consumo de energía. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o los aldehídos correspondientes.
Reducción: El átomo de yodo se puede reducir para formar un producto desyodado.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Nucleófilos: Amoniaco (NH3), aminas primarias (RNH2).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, compuestos desyodados y pirimidinonas sustituidas .
Aplicaciones Científicas De Investigación
4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la expresión génica y la regulación metabólica .
Comparación Con Compuestos Similares
Compuestos Similares
4-Amino-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)tetrahidrofurano-2-il]-5-metilpirimidin-2-ona: Estructura similar pero carece del átomo de yodo.
Azvudina: Contiene un grupo azido y un átomo de flúor, utilizado como agente antiviral.
Singularidad
La presencia del átomo de yodo en 4-Amino-1-[4-hidroxi-5-(hidroximetil)-3-metoxioxolan-2-il]-5-yodopirimidin-2-ona lo hace único en comparación con otros compuestos similares. Este átomo de yodo puede influir significativamente en la reactividad y la actividad biológica del compuesto, convirtiéndolo en una molécula valiosa para diversas aplicaciones .
Propiedades
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWRBXTVVLSBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)

![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)




![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
